![molecular formula C6H9ClN4 B14845379 2-Chloro-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-A][1,4]diazepine](/img/structure/B14845379.png)
2-Chloro-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-A][1,4]diazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-A][1,4]diazepine is a heterocyclic compound that belongs to the class of triazolodiazepines. This compound is characterized by a fused ring system that includes a triazole ring and a diazepine ring. It is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-A][1,4]diazepine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-hydrazinopyrazine with orthoesters under reflux conditions in xylene . Another method includes the use of ethanol and hydrazine hydrate, followed by the addition of 2-chloropyrazine and subsequent reaction steps involving chlorobenzene and trifluoroacetic anhydride .
Industrial Production Methods
Industrial production methods for this compound are designed to be cost-effective and scalable. These methods often involve the use of commercially available reagents and optimized reaction conditions to ensure high yields and purity. The use of palladium/carbon as a catalyst in a high-pressure kettle is one such example .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-A][1,4]diazepine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium/carbon is a common method.
Substitution: Halogenation and alkylation reactions are typical, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, orthoesters, chlorobenzene, and trifluoroacetic anhydride. Reaction conditions often involve refluxing in solvents like xylene or ethanol and the use of catalysts such as palladium/carbon .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different pharmacological properties.
Wissenschaftliche Forschungsanwendungen
2-Chloro-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-A][1,4]diazepine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Chloro-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-A][1,4]diazepine involves its interaction with specific molecular targets. It is known to bind to receptors and enzymes, modulating their activity. For instance, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This interaction can lead to various pharmacological effects, such as anti-inflammatory and anticancer activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Alprazolam: Contains a 1,2,4-triazole fused to a benzodiazepine core.
Diazepam: Another benzodiazepine derivative with similar pharmacological properties.
Triazolopyrazines: These compounds share the triazole ring but differ in their fused ring systems.
Uniqueness
2-Chloro-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-A][1,4]diazepine is unique due to its specific ring fusion and the presence of a chlorine atom, which can influence its reactivity and binding properties. This uniqueness makes it a valuable compound for developing new pharmaceuticals with targeted activities.
Eigenschaften
Molekularformel |
C6H9ClN4 |
|---|---|
Molekulargewicht |
172.61 g/mol |
IUPAC-Name |
2-chloro-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a][1,4]diazepine |
InChI |
InChI=1S/C6H9ClN4/c7-6-9-5-4-8-2-1-3-11(5)10-6/h8H,1-4H2 |
InChI-Schlüssel |
NQZWNNFZNLUKBB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC2=NC(=NN2C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


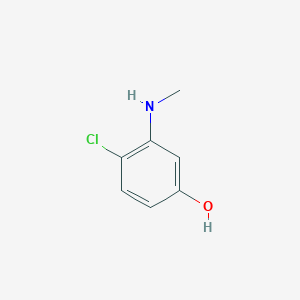
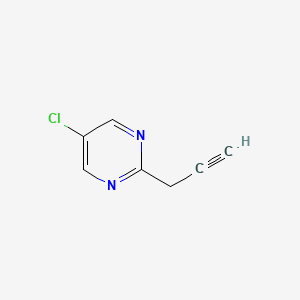
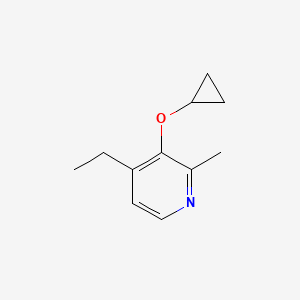
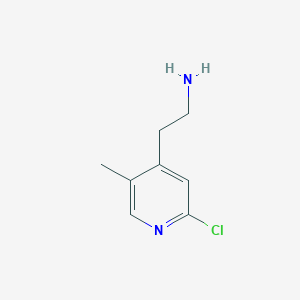
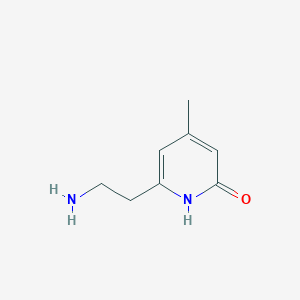
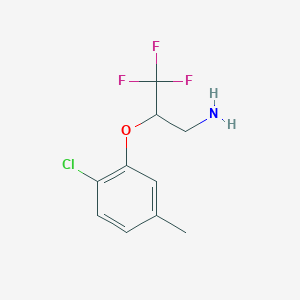
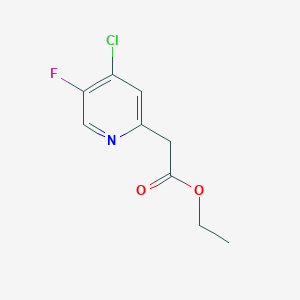

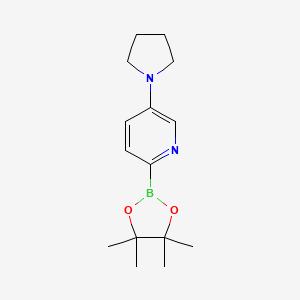
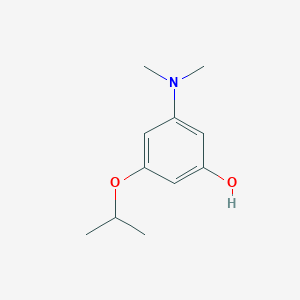
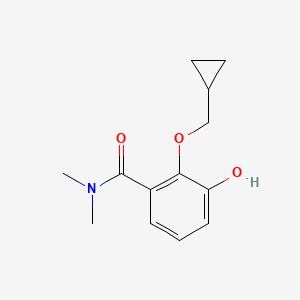
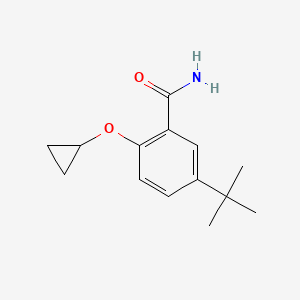
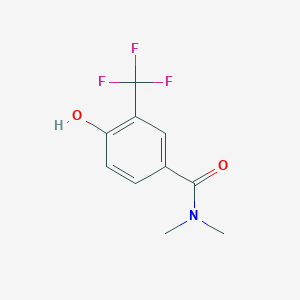
![Benzyl ([4-formyl-6-(trifluoromethyl)pyrimidin-2-YL]methyl)carbamate](/img/structure/B14845380.png)
